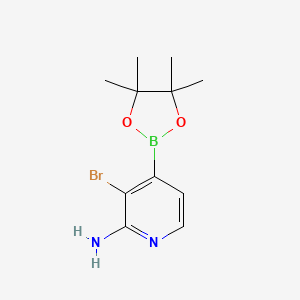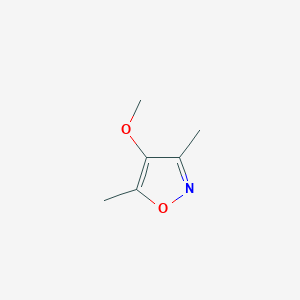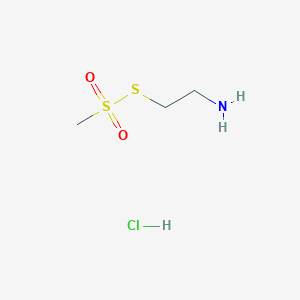
MTSEA-Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoethyl Methanethiosulfonate Hydrochloride, commonly known as MTSEA-Chloride, is a chemical compound with the molecular formula C₃H₁₀ClNO₂S₂ and a molecular weight of 191.70 g/mol . It is a white to light yellow crystalline solid that is soluble in water, methanol, and other alcohols . This compound is widely used in biochemical and biomedical research due to its ability to modify thiol groups in proteins and other molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
MTSEA-Chloride can be synthesized through the reaction of methanethiol with 2-chloroethanol . The reaction typically involves the following steps:
Methanethiol Reaction: Methanethiol is reacted with 2-chloroethanol in the presence of a base such as sodium hydroxide.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process includes:
Bulk Reaction: Large quantities of methanethiol and 2-chloroethanol are reacted in a controlled environment.
Purification and Quality Control: The product is purified using industrial-scale crystallization techniques and undergoes rigorous quality control to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
MTSEA-Chloride primarily undergoes substitution reactions, particularly with thiol groups in proteins and other molecules . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: this compound reacts with thiol groups in the presence of mild bases or neutral pH conditions.
Oxidation and Reduction: These reactions typically require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or dithiothreitol for reduction.
Major Products Formed
The major products formed from the reactions of this compound include mixed disulfides when reacting with thiol groups . These products are often used to study protein structure and function.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, MTSEA-Chloride is used as a reagent to modify thiol groups in various molecules. This modification is crucial for studying the structure and function of proteins and other biomolecules .
Biology
This compound is extensively used in biological research to probe the structure of ion channels and receptors. It helps in identifying the functional roles of specific cysteine residues in proteins .
Medicine
In medical research, this compound is used to study the mechanisms of drug action and to develop new therapeutic agents. It is particularly useful in the study of diseases related to protein misfolding and aggregation .
Industry
In the industrial sector, this compound is used in the synthesis of new organic compounds and functional materials. Its ability to modify thiol groups makes it valuable in the development of advanced materials with specific properties .
Mecanismo De Acción
MTSEA-Chloride exerts its effects by specifically and rapidly reacting with thiol groups in proteins and other molecules . This reaction forms mixed disulfides, which can alter the structure and function of the target molecule. The primary molecular targets of this compound are cysteine residues in proteins, and the pathways involved include thiol-disulfide exchange reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Aminoethyl Methanethiosulfonate (MTSEA)
- 2-Aminoethyl Methanethiosulfonate Bromide (MTSEA-Bromide)
- 2-Aminoethyl Methanethiosulfonate Iodide (MTSEA-Iodide)
Uniqueness
MTSEA-Chloride is unique due to its specific reactivity with thiol groups and its ability to form stable mixed disulfides . Compared to its bromide and iodide counterparts, this compound is often preferred for its stability and ease of handling .
Propiedades
Fórmula molecular |
C3H10ClNO2S2 |
|---|---|
Peso molecular |
191.7 g/mol |
Nombre IUPAC |
2-methylsulfonylsulfanylethanamine;hydrochloride |
InChI |
InChI=1S/C3H9NO2S2.ClH/c1-8(5,6)7-3-2-4;/h2-4H2,1H3;1H |
Clave InChI |
YTDDUJNXUXWWDV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)SCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



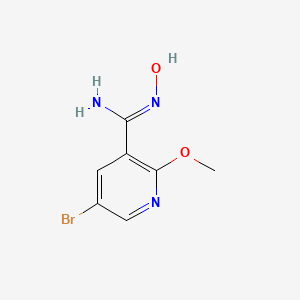

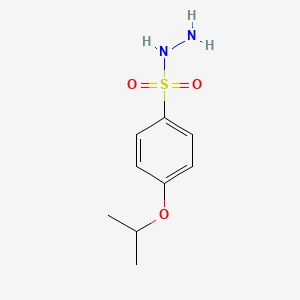
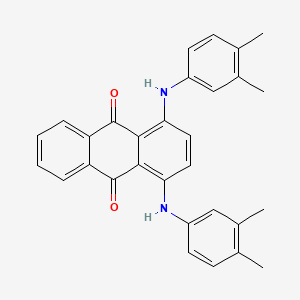
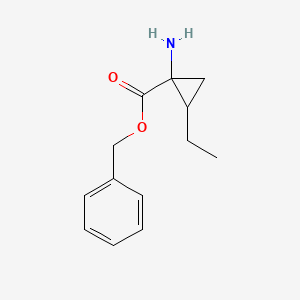

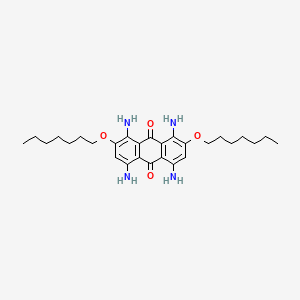
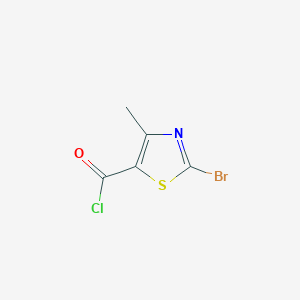
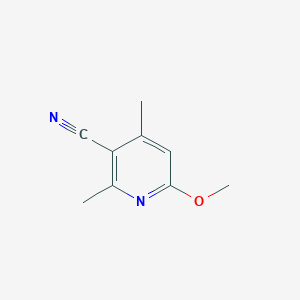
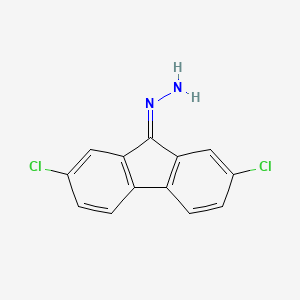
![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
